3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Overview
Description
3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications : Thienopyrimidine derivatives, including compounds similar to the one , have demonstrated significant antimicrobial and anti-inflammatory activities. The structural modification of thieno[2,3-d]pyrimidine heterocyclic ring enhances its biological activity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antiproliferative Activity : Similar compounds have been synthesized and evaluated for their antiproliferative effects, particularly against human breast cancer and nonmalignant cell lines. These compounds have shown variable cytotoxicity and proapoptotic effects, suggesting potential applications in cancer research (Atapour-Mashhad et al., 2017).
Anticonvulsive Activity : Certain thieno[2,3-d]pyrimidine derivatives have been synthesized and characterized for their anticonvulsive properties. These studies contribute to understanding the relationship between chemical structure and pharmacological activity (Mkrtchyan et al., 1998).
Antitumor Activity : Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity. These compounds were tested against various human cancer cell lines, showing significant growth inhibition comparable to known chemotherapy drugs (Hafez & El-Gazzar, 2017).
Microwave-Assisted Synthesis : The compound and its derivatives can be synthesized using microwave-assisted techniques, which offer efficient and rapid production methods (Hesse, Perspicace, & Kirsch, 2007).
Serotonin Receptor Antagonism : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, structurally related to the compound , have shown high affinity as serotonin 5-HT6 receptor antagonists. This suggests potential applications in neurological and psychological disorders (Ivachtchenko et al., 2010).
Properties
IUPAC Name |
3-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS.ClH/c19-12-6-4-11(5-7-12)15-9-24-18-16(15)17(20-10-21-18)22-13-2-1-3-14(23)8-13;/h1-10,23H,(H,20,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKMHGVOWCDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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